molecular formula C9H12O3 B6253476 6-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2308961-67-1

6-oxobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B6253476
CAS No.: 2308961-67-1
M. Wt: 168.2
InChI Key:
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Description

6-oxobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic organic compound with the molecular formula C9H12O3. This compound features a bicyclo[2.2.2]octane core structure with a ketone group at the 6-position and a carboxylic acid group at the 2-position. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves the following steps:

    Cycloaddition Reaction: The initial step often involves a Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[2.2.2]octane skeleton.

    Oxidation: The introduction of the ketone group at the 6-position can be achieved through selective oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Carboxylation: The carboxylic acid group at the 2-position can be introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-oxobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Carboxylation Reagents: Carbon dioxide (CO2), often under high pressure

Major Products

    Oxidation Products: Diketones, carboxylic acids

    Reduction Products: Alcohols

    Substitution Products: Esters, amides

Scientific Research Applications

6-oxobicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-oxobicyclo[2.2.2]octane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ketone and carboxylic acid groups can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-2-carboxylic acid: Lacks the ketone group at the 6-position.

    6-hydroxybicyclo[2.2.2]octane-2-carboxylic acid: Contains a hydroxyl group instead of a ketone at the 6-position.

    6-aminobicyclo[2.2.2]octane-2-carboxylic acid: Features an amino group at the 6-position.

Uniqueness

6-oxobicyclo[2.2.2]octane-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a rigid bicyclic framework. This combination of functional groups and structural rigidity imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

2308961-67-1

Molecular Formula

C9H12O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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